7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
7,7-Dibromo-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C7H11Br2N It is characterized by the presence of two bromine atoms and a nitrogen atom within its bicyclic structure
Preparation Methods
The synthesis of 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the bromination of 6-methyl-3-azabicyclo[4.1.0]heptane. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can modify the bicyclic structure, potentially leading to ring-opening or other transformations.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism by which 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects is not fully understood. its interactions with biological molecules likely involve the bromine atoms and the nitrogen atom within its bicyclic structure. These interactions could affect molecular targets such as enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane include:
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: This compound has an oxygen atom in place of the nitrogen atom.
7-Azabicyclo[4.1.0]heptane: Lacks the bromine atoms but shares the bicyclic structure.
Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate: Contains additional functional groups that modify its chemical properties .
The uniqueness of 7,7-Dibromo-6-methyl-3-azabicyclo[41
Properties
Molecular Formula |
C7H11Br2N |
---|---|
Molecular Weight |
268.98 g/mol |
IUPAC Name |
7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3 |
InChI Key |
HCFDAGZZMBDPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCNCC1C2(Br)Br |
Origin of Product |
United States |
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